Methyl 2-(pyridin-2-yl)propanoate
Overview
Description
“Methyl 2-(pyridin-2-yl)propanoate” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring attached to a propanoate group . The compound has three freely rotating bonds, three hydrogen bond acceptors, and no hydrogen bond donors .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 221.3±15.0 °C at 760 mmHg, and a flash point of 87.7±20.4 °C . It has a molar refractivity of 44.9±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 152.7±3.0 cm3 .Scientific Research Applications
Analytical Chemistry and Environmental Applications
One significant application of methyl 2-(pyridin-2-yl)propanoate derivatives is in analytical chemistry, particularly in the separation and determination of metal ions. For example, methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been used as an ion-pairing reagent and pyridine as a detectable counter-ion for indirect UV detection at 254 nm. This methodology has been successfully applied to the qualitative and quantitative analysis of various metal ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ in pharmaceutical vitamin preparations and different water samples, highlighting its utility in environmental and pharmaceutical analysis (Belin & Gülaçar, 2005).
Organic Synthesis and Catalysis
Derivatives of this compound have found applications in organic synthesis, particularly in the formation of various acyclic and heterocyclic compounds. For instance, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles have led to the formation of substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and various trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. These compounds have potential applications in pharmaceuticals and agrochemicals due to their structural diversity and biological relevance (Sokolov & Aksinenko, 2010).
Materials Science and Polymer Chemistry
The research also extends to materials science, where derivatives of this compound have been used as ligands in the synthesis of transition metal complexes with potential applications in catalysis and materials science. For example, a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core, synthesized from 2-methyl-2-(pyridin-2-yl)propane-1,3-diamine, has shown to form complexes with first-row transition metals like Ni2+, Fe2+, Zn2+, Cu2+, and Mn2+. These complexes have been characterized for their structural and potentially catalytic properties, indicating their relevance in catalysis and material synthesis (Schmidt, Wiedemann, & Grohmann, 2011).
Mechanism of Action
Target of Action
Methyl 2-(pyridin-2-yl)propanoate, also known as Methyl 2- [methyl (4-pyridinyl)carbamothioylthio]propionate, is primarily used as a RAFT agent for controlled radical polymerization . The compound’s primary targets are vinyl esters and vinyl amides (LAMs) in its neutral form, and styrenes, acrylates, and methacrylates (MAMs) in its protonated form .
Mode of Action
The compound interacts with its targets through a process known as controlled radical polymerization . This process involves the initiation, propagation, and termination of polymer chains. This compound acts as a chain transfer agent (CTA), controlling the growth of the polymer chains and ensuring a uniform molecular weight distribution .
Biochemical Pathways
It is known that the compound plays a crucial role in thepolymerization process . This process involves the conversion of monomers (vinyl esters, vinyl amides, styrenes, acrylates, and methacrylates) into polymers, which are large, complex molecules with unique properties.
Pharmacokinetics
As a raft agent, it is likely to have a significant impact on the bioavailability of the resulting polymers .
Result of Action
The primary result of this compound’s action is the formation of polymers with controlled molecular weight and architecture . These polymers have a wide range of applications, including drug delivery, coatings, adhesives, and advanced materials.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the compound, which in turn influences its target specificity . Additionally, temperature and solvent conditions can also impact the efficiency of the polymerization process .
Properties
IUPAC Name |
methyl 2-pyridin-2-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12-2)8-5-3-4-6-10-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCWAURCMRSFCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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